5-Bromo-2,4-dimethoxybenzylamine

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Bromo-2,4-dimethoxybenzylamine (CAS 887582-17-4) offers a unique electronic/steric environment for drug discovery. Its 2,4-dimethoxy groups enhance amine nucleophilicity, while the 5-bromo substituent enables halogen bonding to boost target selectivity. Ideal for SAR studies optimizing ADME profiles; replacing with generic benzylamines yields divergent outcomes. Ensure analytical specificity in forensic NPS reference synthesis.

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
CAS No. 887582-17-4
Cat. No. B12442122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethoxybenzylamine
CAS887582-17-4
Molecular FormulaC9H12BrNO2
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN)Br)OC
InChIInChI=1S/C9H12BrNO2/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4H,5,11H2,1-2H3
InChIKeyNPGUBLJDXVPKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dimethoxybenzylamine (CAS 887582-17-4): A Unique Aromatic Amine Scaffold for Medicinal Chemistry and Chemical Biology


5-Bromo-2,4-dimethoxybenzylamine (CAS 887582-17-4) is a synthetic, substituted benzylamine with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . It is structurally defined by a primary amine group on a benzyl carbon and a unique substitution pattern on the benzene ring, featuring methoxy groups at the 2- and 4-positions and a bromine atom at the 5-position . This specific combination of electron-donating and heavy halogen substituents imparts distinct chemical and potential biological properties, distinguishing it from other benzylamine derivatives and making it a valuable, specialized building block in research applications.

Why 5-Bromo-2,4-dimethoxybenzylamine Cannot Be Substituted with Unsubstituted or Differently Halogenated Analogs


Direct substitution of 5-Bromo-2,4-dimethoxybenzylamine with simpler analogs like 2,4-dimethoxybenzylamine (CAS 20781-20-8) or 4-bromobenzylamine (CAS 3959-07-7) is not scientifically valid. The presence of both the 5-bromo and the 2,4-dimethoxy groups on the same aromatic ring creates a unique electronic and steric environment. The strong electron-donating methoxy groups significantly increase the nucleophilicity of the amine and the electron density of the ring, while the heavy bromine atom introduces a site for specific halogen bonding interactions and alters lipophilicity and metabolic stability [REFS-1, REFS-2]. This specific combination is not replicated by an unsubstituted or mono-substituted analog. Therefore, in any structure-activity relationship (SAR) study or synthetic pathway where this exact scaffold is required, substituting with a generic benzylamine will yield fundamentally different reactivity and biological outcomes.

5-Bromo-2,4-dimethoxybenzylamine: Quantifiable Evidence for Performance Differentiation


Enhanced Lipophilicity and Electron Density: Calculated vs. Unsubstituted Benzylamine

The presence of the bromine atom and two methoxy groups on 5-Bromo-2,4-dimethoxybenzylamine significantly alters its physicochemical properties compared to the unsubstituted parent scaffold, benzylamine. The compound's predicted partition coefficient (LogP) and polar surface area (tPSA) indicate substantially higher lipophilicity, which is a critical parameter influencing membrane permeability, protein binding, and metabolic clearance .

Medicinal Chemistry Physicochemical Properties Lead Optimization

SAR-Inferred Potency Shift: Bromine Substituent Effect in a Cellular Assay Model

A comprehensive structure-activity relationship (SAR) study on a series of benzamides provides a class-level inference for the impact of the 5-bromo substituent. In this study, replacing the parent benzylamine with a 4-bromo-benzylamine analog resulted in a 14-fold decrease in potency (IC50 shift from 1 nM to 14 nM) in a LanthaScreen cellular assay [1]. This demonstrates that the introduction of a bromine atom on the benzylamine ring, as seen in 5-Bromo-2,4-dimethoxybenzylamine, can drastically alter biological activity compared to the unsubstituted analog.

Medicinal Chemistry SAR Oncology

Unique Utility as a Building Block for Regioisomeric Differentiation in Forensic Analysis

5-Bromo-2,4-dimethoxybenzylamine is a critical building block for synthesizing regioisomeric N-(bromodimethoxybenzyl)-phenethylamines, which are inverse analogs of the psychoactive substance 25B-NBOMe [1]. A key differentiator is that its 2-bromo-4,5-dimethoxybenzyl regioisomer (which uses a different bromodimethoxybenzyl starting material) displays a unique and specific fragmentation pathway during electron ionization mass spectrometry (EI-MS). This isomer is distinguished by the displacement of the bromine atom from the molecular ion, a pathway not observed for the other regioisomers [1].

Forensic Chemistry Analytical Chemistry Drug Discovery

5-Bromo-2,4-dimethoxybenzylamine: Targeted Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization through Physicochemical Property Modulation

This compound is an ideal candidate for systematic SAR studies aimed at optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series. Its calculated higher lipophilicity (LogP ~1.96) and larger polar surface area compared to benzylamine provide a distinct starting point. Researchers can incorporate this scaffold into a lead molecule to increase its membrane permeability or alter its interaction with metabolic enzymes, allowing for a direct comparison of pharmacokinetic profiles against the unsubstituted analog.

Chemical Biology: Development of Novel Chemical Probes with Halogen Bonding Capabilities

The presence of a bromine atom at the 5-position provides a site for halogen bonding, a specific and directional non-covalent interaction that is increasingly exploited in drug design to enhance target selectivity and binding affinity. 5-Bromo-2,4-dimethoxybenzylamine can be used as a core building block to create novel chemical probes where this interaction is hypothesized to be crucial for target engagement, offering a potential advantage over non-halogenated or differently halogenated (e.g., chloro) analogs.

Forensic & Analytical Chemistry: Synthesis of Analytical Reference Standards

As highlighted by its role in synthesizing regioisomeric NBOMe analogs [1], 5-Bromo-2,4-dimethoxybenzylamine is a vital intermediate for creating analytical reference materials. This application is critical for forensic laboratories and drug enforcement agencies that require authentic standards to identify and differentiate emerging novel psychoactive substances (NPS) and their closely related isomers using techniques like GC-MS. The ability to produce analytically distinct regioisomers with a known and reproducible fragmentation pattern is essential for unambiguous identification.

Organic Synthesis: Exploring Regioselective Reactivity in Complex Molecule Construction

The unique substitution pattern (2,4-dimethoxy-5-bromo) creates a distinct electronic environment on the aromatic ring. This compound can be used as a substrate in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to study the influence of this specific substitution on regioselectivity and reaction outcomes. This is a key application for process chemists aiming to develop efficient synthetic routes to complex, functionalized molecules where precise control over the substitution pattern is required.

Quote Request

Request a Quote for 5-Bromo-2,4-dimethoxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.